N,N-Bisisopropyl-2-oxopropanamide
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Overview
Description
N,N-Bisisopropyl-2-oxopropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms and a ketone group on the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bisisopropyl-2-oxopropanamide typically involves the reaction of isopropylamine with 2-oxopropanoic acid or its derivatives. One common method is the amidation reaction, where isopropylamine reacts with ethyl 2-oxopropanoate in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amide product.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Bisisopropyl-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Bisisopropyl-2-oxopropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N-Bisisopropyl-2-oxopropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A structurally similar compound used as a base in organic synthesis.
N,N-Diisopropyl-2-oxopropanamide: Another similar amide with different substituents on the nitrogen atoms.
Uniqueness
N,N-Bisisopropyl-2-oxopropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-oxo-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-6(2)10(7(3)4)9(12)8(5)11/h6-7H,1-5H3 |
InChI Key |
NBGDVAYTFKOQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C |
Origin of Product |
United States |
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